4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-11-4-6-13(7-5-11)18(15,16)14-9-8-12-3-2-10-17-12/h2-7,10,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBGEZYIVHHOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene ring may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
a) 4-Methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide
- Structure : Features an additional sulfonamide group at the ethyl linker.
- Properties : Increased polarity due to the second sulfonamide group, likely reducing lipid solubility compared to the target compound. This modification may enhance binding to hydrophilic targets but reduce blood-brain barrier penetration .
b) 2-Bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide
- Structure : Bromine substitution on the benzene ring and a pyrazole-thiophene hybrid substituent.
- The pyrazole-thiophene moiety may enhance π-π stacking interactions in protein binding .
c) 4-Fluoro-3-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
- Structure : Fluorine substitution on the benzene ring and a thiophene-sulfonyl group.
- Properties: Fluorine improves lipophilicity and metabolic resistance.
Heterocyclic Modifications
a) Phthalidyl Sulfonohydrazone Derivatives (e.g., Compound 4w)
- Structure : Incorporates a phthalidyl group and a thiophene ethylidene substituent.
- Properties : The rigid phthalidyl structure reduces conformational flexibility, possibly limiting binding to flexible enzyme active sites. The ethylidene group may enhance π-orbital interactions, improving affinity for aromatic-rich binding pockets .
b) Pyridyl-Thiazole Derivatives (e.g., G856-3155)
- Structure : Replaces the thiophene with a pyridyl-thiazole system.
- The thiazole moiety may engage in hydrogen bonding, altering target specificity compared to thiophene-based analogs .
Pharmacologically Relevant Analogs
a) Rotigotine Derivatives
- Structure: Includes (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate.
- Properties : The tetrahydronaphthalen-ol group is critical for dopamine receptor agonism, a feature absent in the target compound. This highlights how sulfonamide-thiophene hybrids can be tailored for neurological applications .
b) Metabolites with Thiophene-Sulfonamide Motifs
- Example: 3-(1-Aminoethyl)-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide.
- Properties: The aminoethyl group introduces a basic center, enhancing water solubility. This modification could improve renal clearance compared to the methyl-substituted target compound .
Physicochemical Properties
Biological Activity
4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide compound featuring a unique structural arrangement that includes a benzene ring, a thiophene moiety, and a sulfonamide group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₁O₂S₂
- Molecular Weight : 281.39 g/mol
- CAS Number : 102996-95-2
The compound's structure consists of:
- A methyl group attached to the benzene ring.
- An ethyl chain linking the benzene to the thiophene ring.
- A sulfonamide group , which is known for its biological significance.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets that may include enzymes or receptors involved in inflammatory processes or microbial resistance.
Anti-inflammatory Activity
Sulfonamide compounds have been documented to possess anti-inflammatory effects. The potential for this compound to inhibit pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase) could be significant in therapeutic applications.
Research Findings and Case Studies
Several studies have investigated the broader class of sulfonamides and their derivatives, providing insights into the potential biological activities of related compounds.
Table 1: Summary of Biological Activities of Sulfonamides
Case Studies
- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant activity against various bacterial strains, with some compounds exhibiting lower MIC (minimum inhibitory concentration) values compared to traditional antibiotics.
- Anti-inflammatory Potential : In vitro studies indicated that certain sulfonamide derivatives could reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a pathway for therapeutic use in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of the amine intermediate. A general procedure includes:
- Step 1: Reacting 4-methylbenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 4–6 hours .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Optimization Tips: - Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to minimize side products .
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene moiety .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- Aromatic protons: δ 7.2–7.8 ppm (sulfonamide benzene and thiophene).
- CH₂ groups: δ 3.4–3.6 ppm (N-CH₂-CH₂-thiophene) and δ 2.4 ppm (Ar-CH₃).
- Thiophene protons: δ 6.8–7.4 ppm (multiplet) .
- IR: Peaks at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation .
- MS (ESI+): Molecular ion peak at m/z 307.1 [M+H]⁺, with fragmentation patterns matching the thiophene-ethyl and sulfonamide moieties .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
Methodological Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the sulfonamide group in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Analysis: Perform reactions with varying nucleophiles (e.g., amines, thiols) in DMF at 40–80°C. Monitor via HPLC to calculate rate constants and propose SN1/SN2 mechanisms .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to compare energy barriers for sulfonamide cleavage pathways. Correlate with experimental substituent effects (e.g., electron-withdrawing groups on benzene) .
Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Data Reconciliation:
- Re-examine solvent effects in simulations (e.g., PCM model for solvation energy) .
- Validate computational models with isotopic labeling (e.g., ¹³C NMR to track bond cleavage sites) .
- Case Example: If MD simulations overestimate steric hindrance, conduct X-ray crystallography to confirm spatial arrangement of the thiophene-ethyl group .
Q. What in vitro models are appropriate for assessing biological activity, and how should cytotoxicity assays be designed?
Methodological Answer:
- Antimicrobial Assays:
- Use Staphylococcus aureus (Gram+) and E. coli (Gram−) in broth microdilution (MIC determination, 24–48 hours) .
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
- Cytotoxicity Screening:
- MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ calculation).
- Pre-test solubility in culture media to avoid false positives from precipitation .
Q. How does the thiophene moiety influence the compound’s electronic properties and binding affinity in target interactions?
Methodological Answer:
- Electrostatic Potential Maps: Generate via DFT to visualize electron-rich thiophene sulfur’s role in π-π stacking or hydrogen bonding .
- SAR Studies: Synthesize analogs (e.g., replacing thiophene with furan) and compare binding affinities (e.g., SPR or ITC for protein-ligand studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
